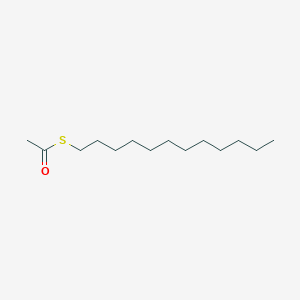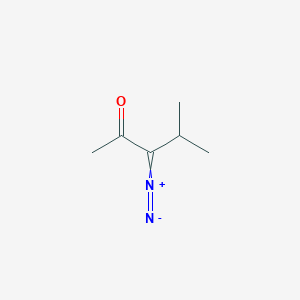
3-Diazonio-4-methylpent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonio-4-methylpent-2-en-2-olate is a chemical compound with the molecular formula C6H10N2O It is known for its unique structure, which includes a diazonium group and an enolate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-methylpent-2-en-2-olate typically involves the diazotization of 4-methylpent-2-en-2-amine. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions must be carefully controlled to ensure the formation of the desired diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diazonio-4-methylpent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and hydroxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products include ketones and carboxylic acids.
Reduction: Reduced products include amines.
Substitution: Substituted products vary depending on the nucleophile used, such as halogenated compounds or nitriles.
Wissenschaftliche Forschungsanwendungen
3-Diazonio-4-methylpent-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Diazonio-4-methylpent-2-en-2-olate involves its reactivity as a diazonium compound. The diazonium group can participate in various reactions, such as coupling with aromatic compounds to form azo dyes. The enolate group also contributes to its reactivity, allowing it to undergo nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-3-en-2-one: This compound shares a similar structure but lacks the diazonium group.
3-Methylpent-2-en-4-yn-1-ol: Another structurally related compound with different functional groups.
Eigenschaften
CAS-Nummer |
22065-59-4 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-diazo-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-4(2)6(8-7)5(3)9/h4H,1-3H3 |
InChI-Schlüssel |
JSKRRSLYPIQVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=[N+]=[N-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
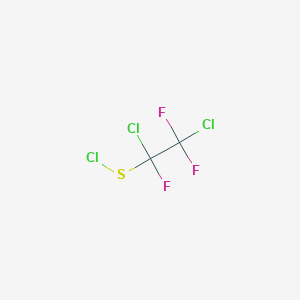
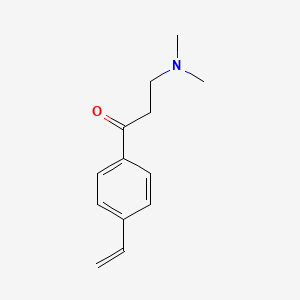


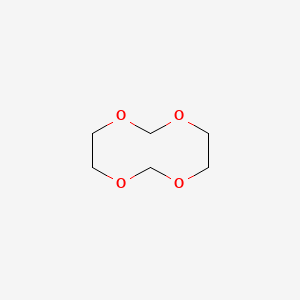

![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
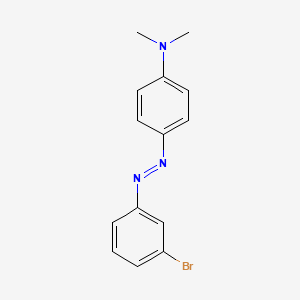

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
